molecular formula C20H20N2O2 B5229453 N-1-naphthyl-N'-(4-propoxyphenyl)urea

N-1-naphthyl-N'-(4-propoxyphenyl)urea

Cat. No.: B5229453
M. Wt: 320.4 g/mol
InChI Key: CQJRRGLCSGHVMI-UHFFFAOYSA-N
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Description

N-1-naphthyl-N'-(4-propoxyphenyl)urea is a synthetic urea derivative characterized by a central urea (-NH-CO-NH-) backbone substituted with a 1-naphthyl group at one nitrogen atom and a 4-propoxyphenyl group at the other. This compound belongs to a broader class of diarylureas, which are frequently explored for their biological and material science applications due to their structural versatility.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(4-propoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJRRGLCSGHVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Analogs of N-1-naphthyl-N'-(4-propoxyphenyl)urea in Urea Derivatives

Compound Name Substituents Key Structural Differences Reported Activity/Use References
This compound 1-naphthyl, 4-propoxyphenyl Alkoxy substituent, no sulfonyl/sulfonate Not reported (speculative: EPI) -
1-(4-Chlorophenyl)-3-(5-hydroxy-1-naphthyl)urea 4-chlorophenyl, 5-hydroxy-1-naphthyl Chloro and hydroxyl substituents No activity specified
N,N'-di-[4-(1-naphthalenesulfonyloxy)phenyl]urea 4-(1-naphthylsulfonyloxy)phenyl groups Sulfonate esters, symmetric substitution Patent applications (intermediates)

Key Observations :

  • The 4-propoxyphenyl group in the target compound replaces electron-withdrawing groups (e.g., -Cl in ) or sulfonate esters (), likely altering solubility and reactivity. Sulfonate-containing derivatives are often intermediates in organic synthesis, whereas alkoxy groups may enhance bioavailability .
  • The absence of a hydroxyl group (compared to ) may reduce hydrogen-bonding capacity but improve metabolic stability.

Propoxyphenyl-Containing Compounds with Diverse Cores

Table 2: Propoxyphenyl-Containing Compounds and Their Activities

Compound Name Core Structure Biological Activity Potency/Effectiveness References
2-(4-propoxyphenyl)quinoline derivatives (e.g., 25f, 28f) Quinoline NorA efflux pump inhibition >65% inhibition at 50 µM
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) Thiazolo-triazole Anticonvulsant (MES and PTZ models) Active in both models
4-Propoxyphenyl trifluoromethanesulfonate Triflate ester Synthetic reagent (no bioactivity) High reactivity in alkylation

Key Observations :

  • The 4-propoxyphenyl group demonstrates versatility: in quinoline derivatives (), it enhances efflux pump inhibition, likely by optimizing hydrophobic interactions with NorA. In thiazolo-triazoles (), the same substituent confers dual anticonvulsant activity, suggesting its role in crossing the blood-brain barrier.
  • Compared to triflate esters (), which are electrophilic reagents, the urea backbone in the target compound may reduce chemical reactivity but improve thermodynamic stability.

Naphthyl-Containing Ureas

Table 3: Impact of Naphthyl Substitution on Urea Derivatives

Compound Name Naphthyl Substitution Functional Groups Applications References
This compound 1-naphthyl Propoxyphenyl Speculative: EPI or CNS targets -
N,N'-di-[4-(2-naphthalenesulfonyloxy)phenyl]urea 2-naphthylsulfonyloxy Sulfonate esters Material science intermediates

Key Observations :

  • 1-naphthyl substitution (vs. 2-naphthyl) may influence steric hindrance and π-π stacking, critical for binding to hydrophobic pockets in proteins like efflux pumps .

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